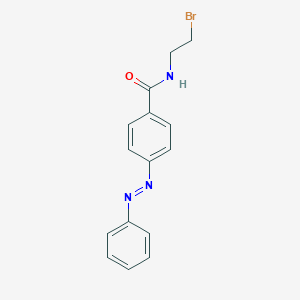
N-(2-bromoethyl)-4-phenyldiazenylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Bromoethyl)-p-phenylazobenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromoethyl group attached to a phenylazobenzamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Bromoethyl)-p-phenylazobenzamide typically involves the reaction of p-phenylazobenzamide with 2-bromoethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as toluene or dichloromethane and catalysts to facilitate the reaction. The reaction mixture is usually heated to a specific temperature and maintained for a certain period to achieve optimal yield.
Industrial Production Methods: In an industrial setting, the production of N-(2-Bromoethyl)-p-phenylazobenzamide may involve large-scale reactors and more efficient catalysts to enhance the reaction rate and yield. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product.
Análisis De Reacciones Químicas
Types of Reactions: N-(2-Bromoethyl)-p-phenylazobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The phenylazobenzamide moiety can participate in coupling reactions, forming larger and more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reaction is typically carried out in polar solvents such as ethanol or water.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield different substituted derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
Chemistry: N-(2-Bromoethyl)-p-phenylazobenzamide is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may be used in the design of probes or inhibitors for specific biological targets.
Medicine: The compound’s unique structure makes it a candidate for drug development. It may be explored for its potential therapeutic effects, including antimicrobial, anticancer, or anti-inflammatory properties.
Industry: In the industrial sector, N-(2-Bromoethyl)-p-phenylazobenzamide can be used in the production of specialty chemicals, dyes, and polymers. Its reactivity and versatility make it valuable in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of N-(2-Bromoethyl)-p-phenylazobenzamide involves its interaction with specific molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The phenylazobenzamide moiety may interact with specific receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
N-(2-Bromoethyl)phthalimide: This compound shares the bromoethyl group but has a different core structure.
N-(2-Bromoethyl)benzamide: Similar in structure but lacks the azo group.
N-(2-Bromoethyl)-p-toluenesulfonamide: Contains the bromoethyl group but has a sulfonamide moiety instead of the benzamide.
Uniqueness: N-(2-Bromoethyl)-p-phenylazobenzamide is unique due to the presence of both the bromoethyl and phenylazobenzamide groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not be suitable for.
Propiedades
Número CAS |
100243-23-0 |
|---|---|
Fórmula molecular |
C15H14BrN3O |
Peso molecular |
332.19 g/mol |
Nombre IUPAC |
N-(2-bromoethyl)-4-phenyldiazenylbenzamide |
InChI |
InChI=1S/C15H14BrN3O/c16-10-11-17-15(20)12-6-8-14(9-7-12)19-18-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,17,20) |
Clave InChI |
ZBCKKGZHAGVDDR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)NCCBr |
SMILES canónico |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)NCCBr |
Sinónimos |
N-(2-Bromoethyl)-p-(phenylazo)benzamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















